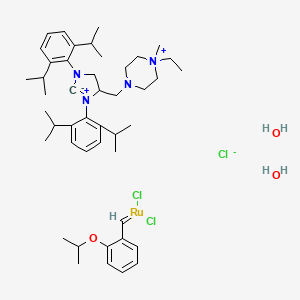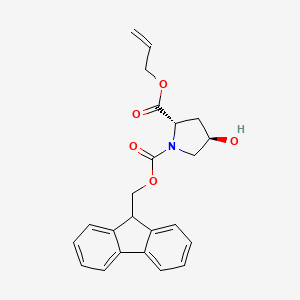
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato es un compuesto orgánico complejo con una estructura única que incluye un grupo fluorenilo, un grupo alilo y una porción de hidroxipirrolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato generalmente involucra múltiples pasosLas condiciones de reacción a menudo requieren el uso de solventes orgánicos como la dimetilformamida (DMF) y catalizadores como la N,N-diisopropiletilamina (DIPEA) para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir enlaces dobles en enlaces simples.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4), agentes reductores como el hidruro de litio y aluminio (LiAlH4) y varios nucleófilos y electrófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en presencia de catalizadores para garantizar una alta eficiencia y selectividad .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original .
Aplicaciones Científicas De Investigación
1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en el estudio de mecanismos enzimáticos y como una sonda para investigar vías biológicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual 1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo fluorenilo puede intercalarse con el ADN, mientras que la porción de pirrolidina puede interactuar con enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos dependiendo del contexto .
Comparación Con Compuestos Similares
Compuestos similares
- (2S,4R)-1-(((9H-Fluoren-9-il)metoxí)carbonil)-4-(terc-butóxi)pirrolidina-2-ácido carboxílico
- (2S,4S)-1-(((9H-Fluoren-9-il)metoxí)carbonil)-4-hidroxipirrolidina-2-ácido carboxílico
- (2S,3S)-1-(((9H-Fluoren-9-il)metoxí)carbonil)-3-hidroxipirrolidina-2-ácido carboxílico
Singularidad
1-((9H-fluoren-9-il)metil) 2-alil (2S,4R)-4-hidroxipirrolidina-1,2-dicarboxilato es único debido a la presencia de ambos, el grupo fluorenilo y el grupo alilo, que confieren propiedades químicas y biológicas distintas. La estereoquímica específica del anillo de pirrolidina también juega un papel crucial en sus interacciones con los objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C23H23NO5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 2-O-prop-2-enyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-22(26)21-12-15(25)13-24(21)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21,25H,1,11-14H2/t15-,21+/m1/s1 |
Clave InChI |
YOPSSWWHIZQZBA-VFNWGFHPSA-N |
SMILES isomérico |
C=CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
C=CCOC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



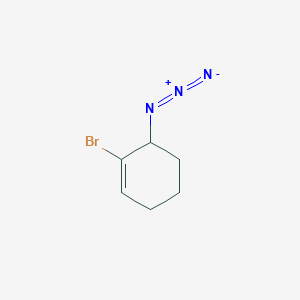
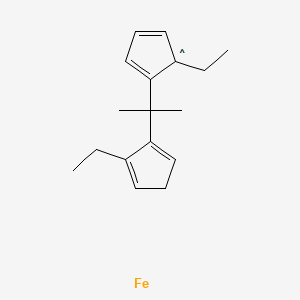
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
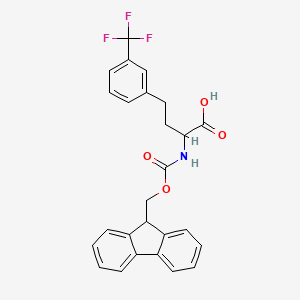

![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)

![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
